molecular formula C8H11Cl2F3N2 B2408125 [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride CAS No. 2287274-76-2

[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride

Cat. No.: B2408125
CAS No.: 2287274-76-2
M. Wt: 263.09
InChI Key: IAZYLRDWQZPJPY-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenylhydrazine is an organic compound that participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . It may be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone . The compound “{[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride” has a CAS Number of 1242339-95-2 .


Molecular Structure Analysis

The InChI code for “{[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride” is 1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H . For 4-(Trifluoromethyl)phenylhydrazine, the InChI key is DBNLGTYGKCMLLR-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

4-(Trifluoromethyl)phenylhydrazine has a boiling point of 118-122°C at 17 mmHg and a melting point of 63-65°C . It should be stored at 2-8°C . The molecular weight of “{[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride” is 263.09 .

Scientific Research Applications

Structural and Reactivity Properties

  • Molecular Modeling and Docking Studies : Hydrazine derivatives, including those with trifluoromethylphenyl groups, have been studied for their structural and reactivity properties. Molecular docking studies predict these derivatives to have higher antitumor activity compared to standard drugs like 5-fluorouracil/piperine. Molecular dynamics simulation further validates their stability and interaction with threonine tyrosine kinase proteins (Mary et al., 2021).

Synthesis and Chemical Reactions

  • Synthesis and Reactions of Furo[3,2-b]pyrroles : Compounds similar to [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine, like methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, have been synthesized, demonstrating various reactions to form N-substituted products, carbohydrazides, and other derivatives (Gajdoš et al., 2005).

Pharmacological Applications

  • Anticancer Agents : Novel thiadiazoles and thiazoles incorporating pyrazole moiety, synthesized from hydrazonoyl halides, have shown promising anticancer activity, particularly against breast carcinoma cell line MCF-7. These findings indicate the potential pharmacological applications of hydrazine derivatives in cancer treatment (Gomha et al., 2014).

Heterocyclic Synthesis

  • Heterocyclization of 3-Trifluoroacetyllactams : Research has been conducted on the heterocyclization of 3-trifluoroacetyllactams with hydrazines, leading to the formation of trifluoromethylpyrazoles and zwitterionic salts of pyrazoles, demonstrating the versatility of these compounds in creating heterocyclic structures (Bouillon et al., 1995).

Synthesis of Pyridine Derivatives

  • Pyridine Carbonitriles : Synthesis of novel pyridine derivatives from reactions with hydrazine hydrate highlights the role of hydrazine compounds in creating diverse chemical structures (Al-Issa, 2012).

Triazine Synthesis

  • Trifluoromethylated 1,2,3-Triketones : The reaction of trifluoromethylated 1,2,3-triketones with hydrazines to form 3-CF3-pyrazoles further demonstrates the applicability of these compounds in synthesizing complex chemical structures (Khudina et al., 2005).

Safety and Hazards

4-(Trifluoromethyl)phenylhydrazine has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information for “{[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride” also includes the hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

[4-methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;;/h2-4,13H,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZYLRDWQZPJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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